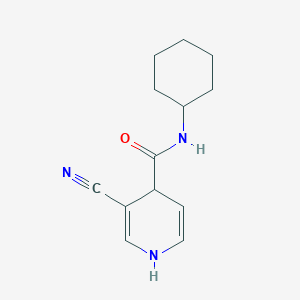
3-Cyano-N-cyclohexyl-1,4-dihydropyridine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Cyano-N-cyclohexyl-1,4-dihydropyridine-4-carboxamide is a chemical compound that belongs to the class of 1,4-dihydropyridines These compounds are known for their diverse biological activities and are often used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyano-N-cyclohexyl-1,4-dihydropyridine-4-carboxamide can be achieved through various methods. One common approach involves the reaction of cyanoacetamide with cyclohexylamine under specific conditions. The reaction typically requires a solvent such as ethanol and may involve heating to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reaction time. The use of catalysts and advanced purification techniques ensures the efficient production of high-quality compounds .
Análisis De Reacciones Químicas
Types of Reactions
3-Cyano-N-cyclohexyl-1,4-dihydropyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
3-Cyano-N-cyclohexyl-1,4-dihydropyridine-4-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in developing new drugs, particularly as calcium channel blockers.
Industry: The compound is used in the synthesis of various industrial chemicals and materials
Mecanismo De Acción
The mechanism of action of 3-Cyano-N-cyclohexyl-1,4-dihydropyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may act as a calcium channel blocker, inhibiting the influx of calcium ions into cells. This action can affect various cellular processes, including muscle contraction and neurotransmitter release. The exact pathways and molecular targets involved depend on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
3-Cyano-1,4-dihydropyridine: Similar structure but lacks the cyclohexyl group.
N-Cyclohexyl-1,4-dihydropyridine-4-carboxamide: Similar structure but lacks the cyano group.
1,4-Dihydropyridine derivatives: Various derivatives with different substituents.
Uniqueness
3-Cyano-N-cyclohexyl-1,4-dihydropyridine-4-carboxamide is unique due to the presence of both the cyano and cyclohexyl groups.
Propiedades
Número CAS |
918948-99-9 |
|---|---|
Fórmula molecular |
C13H17N3O |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
3-cyano-N-cyclohexyl-1,4-dihydropyridine-4-carboxamide |
InChI |
InChI=1S/C13H17N3O/c14-8-10-9-15-7-6-12(10)13(17)16-11-4-2-1-3-5-11/h6-7,9,11-12,15H,1-5H2,(H,16,17) |
Clave InChI |
CGJICYYFNFUNBU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NC(=O)C2C=CNC=C2C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


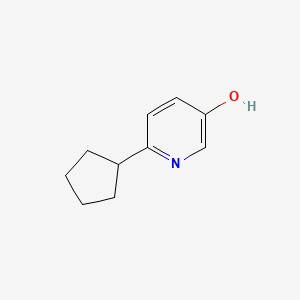

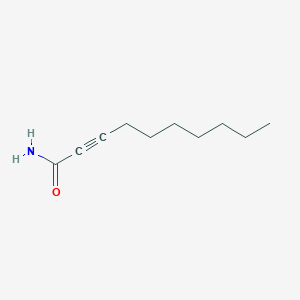
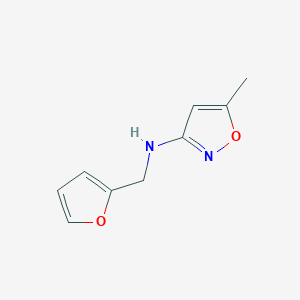
![N-[3-(1H-imidazol-1-yl)propyl]-N~3~-7H-purin-6-yl-beta-alaninamide](/img/structure/B12634197.png)
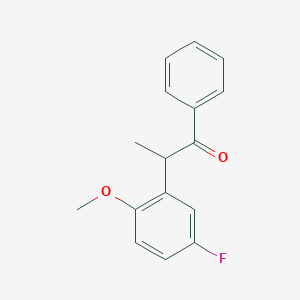
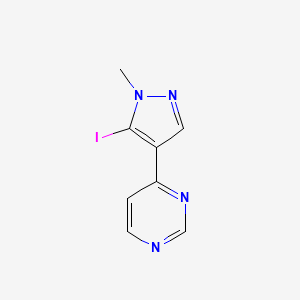
![3-(4,5-dimethoxy-2-nitrophenyl)-5-(4-fluorophenyl)-2-phenyldihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12634211.png)
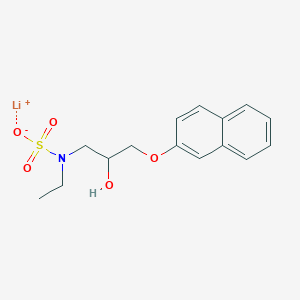
![5-[(4-Bromophenyl)methoxy]-1,3-dimethyl-2-nitrobenzene](/img/structure/B12634226.png)
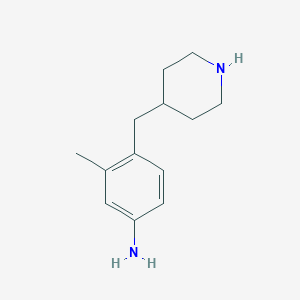
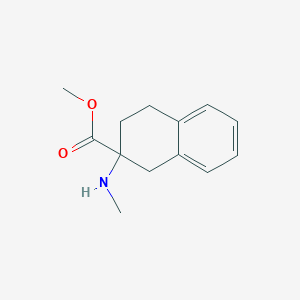
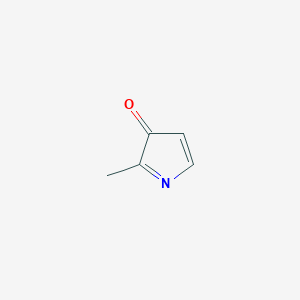
![3-[(4-Hydroxyphenyl)sulfanyl]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12634249.png)
